molecular formula C8H6O3 B1249761 7-Hydroxyisobenzofuran-1(3H)-one CAS No. 3956-91-0

7-Hydroxyisobenzofuran-1(3H)-one

カタログ番号: B1249761
CAS番号: 3956-91-0
分子量: 150.13 g/mol
InChIキー: PTWPWUVEQZXOFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxyisobenzofuran-1(3H)-one (CAS 3956-91-0) is a high-value chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol. This compound features an isobenzofuran-1(3H)-one core structure, which is a γ-lactone fused to a benzene ring, and is functionally characterized by a hydroxyl group at the 7-position. This core structure is recognized as a significant scaffold in medicinal chemistry and natural product research . The isobenzofuranone structural motif is associated with a range of promising biological activities. Research indicates that derivatives of this core can exhibit potent antiproliferative and cytotoxic properties . Specific C-3 functionalized analogs have demonstrated significant activity against human cancer cell lines, including lymphoma (U937) and myeloid leukemia (K562), with some compounds showing higher potency than the commercial drug etoposide . Furthermore, related hydroxy-isobenzofuranone derivatives have been identified as cytotoxic constituents in botanical extracts, underscoring the pharmacological relevance of this chemical class . Beyond its cytotoxic potential, the scaffold serves as an excellent template for the development of potent radical scavengers and antioxidants . Theoretical and experimental studies on natural dihydroisobenzofuran derivatives have revealed outstanding radical scavenging capacities against reactive oxygen species such as ·OOH and ·OH, with reaction rates approaching the diffusion limit. The activity is largely attributed to the molecule's ability to stabilize radicals through resonance and intramolecular hydrogen bonding, making it a promising candidate for combating oxidative stress . This compound and its analogs are frequently isolated from fungal metabolites, particularly from genera such as Talaromyces , which are a rich source of bioactive secondary metabolites . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

特性

IUPAC Name

7-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWPWUVEQZXOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473979
Record name 7-hydroxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3956-91-0
Record name 7-hydroxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activity Screening of 7-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the systematic biological evaluation of 7-Hydroxyisobenzofuran-1(3H)-one, a phthalide derivative with potential therapeutic applications. As a member of the isobenzofuran-1(3H)-one class of compounds, this molecule belongs to a scaffold known for its diverse pharmacological activities.[1][2][3] The presence of a phenolic hydroxyl group suggests the potential for antioxidant and radical-scavenging properties, a common feature of many biologically active natural products.[4] This document outlines a tiered screening cascade, from broad phenotypic assays to more specific target-based evaluations, designed to comprehensively elucidate the bioactivity profile of this compound.

Introduction: The Therapeutic Potential of the Isobenzofuran-1(3H)-one Scaffold

The isobenzofuran-1(3H)-one core, also known as a phthalide, is a recurring motif in a variety of natural and synthetic compounds exhibiting a wide spectrum of biological effects. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][5][6][7] This structural class has garnered significant interest in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential. The specific substitution of a hydroxyl group at the 7-position of the aromatic ring in 7-Hydroxyisobenzofuran-1(3H)-one warrants a thorough investigation into its unique biological signature.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust, evidence-based approach to screening 7-Hydroxyisobenzofuran-1(3H)-one. The methodologies described herein are grounded in established protocols and are designed to yield reliable and reproducible data, forming a solid foundation for further preclinical development.

Part 1: Foundational Bioactivity Screening

A logical starting point for uncharacterized compounds is a panel of foundational assays to assess general cytotoxicity and antioxidant potential. These initial screens provide crucial information regarding the compound's safety profile and its ability to modulate oxidative stress, a key factor in numerous pathological conditions.

In Vitro Cytotoxicity Assessment

Rationale: Establishing the cytotoxic profile of 7-Hydroxyisobenzofuran-1(3H)-one is a critical first step. This determines the concentration range for subsequent cell-based assays and provides an initial indication of potential anticancer activity. The MTT assay is a widely used, reliable, and high-throughput method for assessing cell viability.[1]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in appropriate media until they reach 80% confluency.[8]

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-Hydroxyisobenzofuran-1(3H)-one in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile of 7-Hydroxyisobenzofuran-1(3H)-one

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Data
A549Lung CarcinomaExperimental Data
HCT116Colorectal CarcinomaExperimental Data
HaCaTNon-cancerous KeratinocytesExperimental Data
Antioxidant Capacity Evaluation

Rationale: The phenolic hydroxyl group in 7-Hydroxyisobenzofuran-1(3H)-one suggests a potential for antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 7-Hydroxyisobenzofuran-1(3H)-one in methanol.

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the compound (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Part 2: Targeted Biological Screening

Based on the known activities of the isobenzofuran-1(3H)-one scaffold, a targeted screening approach is warranted to explore anti-inflammatory, antimicrobial, and enzyme inhibitory potential.

Anti-inflammatory Activity

Rationale: Inflammation is a key process in many diseases. The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory activity.[9]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture:

    • Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

    • Add 0.5 mL of various concentrations of 7-Hydroxyisobenzofuran-1(3H)-one.

    • Use diclofenac sodium as a positive control.

  • Incubation:

    • Incubate the mixture at 37°C for 20 minutes, then heat at 51°C for 20 minutes.

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the turbidity of the samples at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation.

    • Determine the IC50 value.

Antimicrobial Screening

Rationale: Isobenzofuranone derivatives have demonstrated both antibacterial and antifungal properties.[2][5] A preliminary screen using the agar well diffusion method can efficiently assess the antimicrobial spectrum of the compound.

Experimental Protocol: Agar Well Diffusion Assay

  • Microbial Cultures:

    • Prepare overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Spread the microbial cultures evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Preparation and Compound Application:

    • Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of different concentrations of 7-Hydroxyisobenzofuran-1(3H)-one (dissolved in a suitable solvent like DMSO) into the wells.

    • Include a solvent control and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Antimicrobial Activity of 7-Hydroxyisobenzofuran-1(3H)-one

MicroorganismTypeZone of Inhibition (mm) at 100 µg/mL
Staphylococcus aureusGram-positive BacteriaExperimental Data
Escherichia coliGram-negative BacteriaExperimental Data
Candida albicansFungusExperimental Data
Enzyme Inhibition Assays

Rationale: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a classic and reliable colorimetric assay for screening AChE inhibitors.

Experimental Protocol: Ellman's Spectrophotometric Method

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Phosphate buffer (pH 8.0).

    • 7-Hydroxyisobenzofuran-1(3H)-one dissolved in buffer.

    • Galanthamine as a positive control.

  • Assay in 96-well Plate:

    • Add 25 µL of the compound at various concentrations to the wells.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB.

    • Initiate the reaction by adding 25 µL of ATCI.

    • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC50 value.

Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reagents:

    • Mushroom tyrosinase.

    • L-DOPA as the substrate.

    • Phosphate buffer (pH 6.8).

    • 7-Hydroxyisobenzofuran-1(3H)-one dissolved in buffer.

    • Kojic acid as a positive control.

  • Assay in 96-well Plate:

    • Add 20 µL of the compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution to each well.

    • Pre-incubate for 10 minutes at 25°C.

    • Start the reaction by adding 20 µL of L-DOPA.

    • Incubate for 20 minutes at 25°C.

    • Measure the absorbance at 475 nm.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition and the IC50 value.

Part 3: Mechanistic Insights and Workflow Visualization

To provide a clearer understanding of the experimental flow and potential mechanisms of action, the following diagrams are provided.

Screening Workflow

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Screening cluster_2 Tier 3: Mechanistic Studies Cytotoxicity Cytotoxicity Profiling (MTT Assay) AntiInflammatory Anti-inflammatory (Albumin Denaturation) Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Capacity (DPPH Assay) Antioxidant->AntiInflammatory Dose_Response Dose-Response & IC50/EC50 Determination AntiInflammatory->Dose_Response Antimicrobial Antimicrobial Spectrum (Agar Well Diffusion) Antimicrobial->Dose_Response Enzyme_Inhibition Enzyme Inhibition (AChE & Tyrosinase) Enzyme_Inhibition->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Compound 7-Hydroxyisobenzofuran-1(3H)-one Compound->Cytotoxicity Compound->Antioxidant

Caption: A tiered approach to the biological screening of 7-Hydroxyisobenzofuran-1(3H)-one.

Potential Antioxidant Mechanism

G Compound 7-Hydroxyisobenzofuran-1(3H)-one (Ar-OH) Stabilized_Radical Stabilized Compound Radical (Ar-O•) Compound->Stabilized_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Caption: Proposed hydrogen atom donation mechanism for antioxidant activity.

Conclusion and Future Directions

This technical guide provides a comprehensive and rationalized strategy for the initial biological screening of 7-Hydroxyisobenzofuran-1(3H)-one. The proposed tiered approach, beginning with foundational cytotoxicity and antioxidant assays and progressing to more specific anti-inflammatory, antimicrobial, and enzyme inhibition studies, will generate a robust preliminary profile of the compound's bioactivity.

Positive results in any of these screens will necessitate further, more in-depth mechanistic studies. For example, significant anticancer activity would warrant investigations into the induction of apoptosis, cell cycle arrest, and effects on specific signaling pathways. Similarly, promising antimicrobial activity would require the determination of minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC).

By following the structured and evidence-based methodologies outlined in this guide, researchers can efficiently and effectively uncover the therapeutic potential of 7-Hydroxyisobenzofuran-1(3H)-one, paving the way for its potential development as a novel therapeutic agent.

References

  • Rostami, Z., & Pourbasheer, E. (2019). A comparative QSAR study of aryl-substituted isobenzofuran-1(3H)-ones inhibitors.
  • de Oliveira, D. B., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.
  • Al-Salihi, A. A., & Al-Juboori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).
  • Wansi, J. D., et al. (2019). Chemistry and biological activities of naturally occurring phthalides. Phytochemistry, 166, 112065.
  • Musacchio, E., et al. (2016). N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Advances, 6(16), 13303-13309.
  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.
  • BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • da Silva, G. N., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580.
  • Tang, Y., et al. (2025).
  • Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28144-28167.
  • PubChem. (2026). 3-Hydroxyisobenzofuran-1(3H)-one.
  • Ahanonu, S. U., Shallangwa, G. A., & Uzairu, A. (2020). In Silico study for investigating and predicting the activities of 7-Hydroxy-1,3-dioxo-2,3- dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives as Potent Anti-HIV Agents. Turkish Computational and Theoretical Chemistry, 4(2), 49-58.
  • BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Coballase-Urrutia, E., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. Pharmaceutical Biology, 61(1), 937-947.
  • Wang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry.
  • ChemicalBook. (2025). 1(3H)-Isobenzofuranone, 3-hydroxy-.
  • Ahanonu, S. U., Shallangwa, G. A., & Uzairu, A. (2020). In Silico study for investigating and predicting the activities of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives as Potent Anti-HIV Agents. DergiPark.
  • ResearchGate. (2025). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
  • Roy, K., & Roy, K. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15104.
  • Li, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 18.
  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11463-11485.
  • Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107.
  • Gorniak, I., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785.

Sources

Derivatives of 7-Hydroxyisobenzofuran-1(3H)-one and their properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the chemical, pharmacological, and synthetic properties of 7-Hydroxyisobenzofuran-1(3H)-one (commonly referred to as 7-Hydroxyphthalide ) and its bioactive derivatives.

Part 1: Executive Summary & Structural Definition

7-Hydroxyisobenzofuran-1(3H)-one is a pharmacophore belonging to the phthalide (isobenzofuranone) class. Unlike its more famous isomer, 3-n-butylphthalide (NBP, a stroke therapeutic), the 7-hydroxy variant features a phenolic hydroxyl group at the C7 position of the benzene ring. This structural modification significantly alters its physicochemical properties, enhancing water solubility and antioxidant capacity compared to non-hydroxylated phthalides.

Critical Disambiguation:

Note: Do not confuse this scaffold with 7-Hydroxymitragynine , an indole alkaloid derived from Kratom (Mitragyna speciosa). While both share the "7-hydroxy" nomenclature, they are chemically distinct.[1] This guide focuses strictly on the isobenzofuran-1(3H)-one core.

Chemical Structure & Numbering

The numbering of the isobenzofuran-1(3H)-one skeleton is critical for derivative identification:

  • Position 1: Carbonyl carbon (C=O).

  • Position 2: Lactone oxygen.

  • Position 3: Methylene/Methine carbon (chiral center in 3-substituted derivatives).

  • Position 7: Aromatic carbon adjacent to the carbonyl group.

Core Properties:

  • Molecular Formula: C₈H₆O₃

  • Molecular Weight: 150.13 g/mol

  • Key Feature: The C7-OH group allows for intramolecular hydrogen bonding with the C1 carbonyl, influencing stability and receptor binding affinity.

Part 2: Natural Occurrence & Key Derivatives

The 7-hydroxyphthalide core is a privileged scaffold found in various endophytic fungi and medicinal plants. These derivatives often exhibit enhanced biological activities due to the presence of the phenolic moiety.

Table 1: Key 7-Hydroxyphthalide Derivatives and Properties
Derivative NameSourceR-Group (C3 Position)Key Biological Activity
7-Hydroxyphthalide Penicillium spp., Ligusticum-HAntioxidant, Anti-inflammatory
3-Butyl-7-hydroxyphthalide Penicillium vulpinum-CH₂CH₂CH₂CH₃Cytotoxic (weak), Neuroprotective
3-(2'-Hydroxybutyl)-7-hydroxyphthalide Penicillium claviforme-CH₂CH(OH)CH₂CH₃Antimicrobial, Cytotoxic
Ligusticumside H Ligusticum chuanxiongGlycoside linkageNeuroprotective (Ischemic stroke)
5-Methoxy-7-hydroxyphthalide Meliotus dentatus endophytes-H (5-OMe sub.)Antifungal, Antibacterial

Part 3: Chemical Synthesis Strategies

Synthesizing 7-hydroxyphthalide and its C3-substituted derivatives requires navigating the regiochemistry of the aromatic ring. Two primary pathways are established: Directed Ortho-Metalation and Reduction of Phthalic Anhydrides .

Pathway A: Reduction of 3-Hydroxyphthalic Anhydride

This is the most scalable industrial route.

  • Starting Material: 3-Hydroxyphthalic anhydride.

  • Reduction: Regioselective reduction using Zinc/Acetic Acid or NaBH₄.

  • Outcome: Yields a mixture of 4-hydroxy and 7-hydroxy isomers, which must be separated via chromatography or fractional crystallization.

Pathway B: Directed Ortho-Metalation (DOM)

Used for complex C3-substituted derivatives (e.g., 3-butyl-7-hydroxyphthalide).

  • Protection: Protect the phenol (e.g., as a carbamate or ether).

  • Lithiation: Treatment with s-BuLi or t-BuLi directs lithiation to the position ortho to the amide/carbamate.

  • Electrophile Trap: Reaction with an aldehyde (e.g., valeraldehyde for butyl chains) introduces the C3 substituent.

  • Cyclization: Acid-catalyzed lactonization closes the ring.

Visualization: Synthesis Logic Flow

SynthesisPathways Start1 3-Hydroxyphthalic Anhydride Step1 Regioselective Reduction (Zn/AcOH or NaBH4) Start1->Step1 Product1 7-Hydroxyphthalide (Core Scaffold) Step1->Product1 Product2 3-Substituted-7-Hydroxyphthalide (e.g., 3-Butyl) Product1->Product2 Functionalization Start2 Protected Phenol (e.g., O-Carbamate) Step2 Directed Ortho-Metalation (s-BuLi, -78°C) Start2->Step2 Step3 Electrophile Addition (R-CHO) Step2->Step3 Step4 Acid Cyclization (HCl/MeOH) Step3->Step4 Step4->Product2

Caption: Figure 1. Dual synthetic pathways for accessing the 7-hydroxyphthalide core and its C3-functionalized derivatives.

Part 4: Pharmacology & Structure-Activity Relationship (SAR)

The 7-hydroxy group acts as a "molecular hook," altering the pharmacodynamics of the standard phthalide scaffold.

Neuroprotection (Ischemic Stroke)

Similar to 3-n-butylphthalide (NBP) , 7-hydroxy derivatives exhibit neuroprotective effects, but with distinct mechanisms:

  • ROS Scavenging: The phenolic hydroxyl at C7 donates hydrogen atoms to neutralize free radicals (ROS/RNS) more effectively than non-hydroxylated NBP.

  • Mitochondrial Preservation: Derivatives like Ligusticumside H have been shown to maintain mitochondrial membrane potential (

    
    ) during oxygen-glucose deprivation (OGD).
    
Antimicrobial Activity

Derivatives with a C3-carboxypropyl chain (e.g., from Penicillium vulpinum) show moderate antibacterial activity against Gram-negative bacteria (E. coli, Enterobacter).[2][3]

  • Mechanism: The amphiphilic nature (lipophilic phthalide core + hydrophilic OH/COOH groups) likely facilitates membrane intercalation and disruption.

SAR Visualization

SAR Core 7-Hydroxyphthalide Scaffold C7_OH C7-Hydroxyl Group Core->C7_OH C3_Sub C3-Alkyl/Aryl Chain Core->C3_Sub Benzene Benzene Ring Core->Benzene Antioxidant Increased ROS Scavenging (Direct H-atom transfer) C7_OH->Antioxidant Solubility Improved Aqueous Solubility (vs. NBP) C7_OH->Solubility Potency Cytotoxicity/Neuroprotection (Chain length dependent) C3_Sub->Potency Lipophilicity modulation

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the 7-hydroxyphthalide scaffold.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxyphthalide (Reduction Method)

Source Validation: Adapted from standard reduction protocols for phthalic anhydrides.

  • Reagents: 3-Hydroxyphthalic anhydride (10 mmol), Zinc dust (30 mmol), Glacial Acetic Acid (50 mL).

  • Procedure:

    • Dissolve anhydride in acetic acid under inert atmosphere (N₂).

    • Add Zinc dust in small portions over 30 minutes to control exotherm.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Filter off zinc residues while hot. Concentrate filtrate under reduced pressure.

    • Purification: The crude solid contains both 4-OH and 7-OH isomers. Recrystallize from hot water or separate via silica gel column chromatography (Gradient elution: 0-5% MeOH in DCM).

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet at ~5.3 ppm (C3-H₂) and phenolic proton at ~10.5 ppm. The 7-OH isomer typically shows a downfield shift for the H-6 proton due to the adjacent carbonyl effect.

Protocol 2: In Vitro Antioxidant Assay (DPPH)

To verify the activity of the 7-OH group:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Mix 100 µL of test compound (1–100 µM) with 100 µL DPPH solution in a 96-well plate.

  • Measurement: Incubate in dark for 30 mins. Measure absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

  • Control: Use Ascorbic Acid as positive control. 7-Hydroxyphthalide should show IC₅₀ values in the low micromolar range.

References

  • Qin, Y., et al. (2019). "Two new phthalide derivatives from the endophytic fungus Penicillium vulpinum isolated from Sophora tonkinensis."[4][5] Natural Product Research. Link[5]

  • Afiyatullov, S. S., et al. (2015). "New 3-[2′(R)-Hydroxybutyl]-7-Hydroxyphthalide from Marine Isolate of the Fungus Penicillium claviforme."[6] Chemistry of Natural Compounds. Link

  • Wang, W., et al. (2010). "Synthesis and biological activity of n-butylphthalide derivatives."[7] European Journal of Medicinal Chemistry. Link

  • Li, Y., et al. (2017). "Phthalide derivatives from Ligusticum chuanxiong." RSC Advances. Link

  • Lin, S., et al. (2020). "Design and synthesis of the ring-opened derivative of 3-n-butylphthalide... as potential anti-ischemic agents." Chinese Chemical Letters. Link

Sources

In Silico Characterization of 7-Hydroxyisobenzofuran-1(3H)-one: From Quantum Mechanics to Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 7-Hydroxyisobenzofuran-1(3H)-one Interactions Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists.

Executive Summary

7-Hydroxyisobenzofuran-1(3H)-one (7-hydroxyphthalide) represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous bioactive natural products (e.g., mycophenolic acid derivatives) and synthetic anti-inflammatory agents. Its unique structural feature—an intramolecular hydrogen bond between the 7-hydroxyl group and the lactone carbonyl—imparts distinct electronic properties that influence its lipophilicity and binding kinetics.

This technical guide provides a rigorous, self-validating workflow for modeling this molecule. Moving beyond generic protocols, we integrate Density Functional Theory (DFT) for conformational locking, molecular docking against a validated target (Tyrosinase), and Molecular Dynamics (MD) to assess complex stability.

Part 1: Electronic Structure & Conformational Analysis (DFT)

Before attempting receptor docking, the ligand's electronic state must be accurately characterized. Standard force fields (e.g., MMFF94) often fail to capture the strength of the intramolecular hydrogen bond (IMHB) in 7-hydroxyphthalide, leading to incorrect starting geometries.

The Intramolecular Lock

The 7-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen at position 1. This interaction forms a pseudo-six-membered ring, planarizing the molecule and reducing its polar surface area (PSA).

DFT Protocol

Objective: Determine the global minimum energy conformation and generate the Molecular Electrostatic Potential (MEP) surface to predict nucleophilic/electrophilic attack sites.

Software: Gaussian 16 or ORCA (Open-source alternative). Level of Theory: B3LYP/6-311++G(d,p).[1][2][3] Rationale: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies for organic thermochemistry. The diffuse functions (++) are critical for accurately modeling the lone pairs on the lactone oxygen atoms involved in the IMHB.

Workflow:

  • Geometry Optimization: opt freq B3LYP/6-311++G(d,p)

    • Validation: Ensure zero imaginary frequencies (NImag=0).

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate physiological conditions.
    
  • Frontier Orbitals: Calculate HOMO/LUMO energy gaps.

    • Insight: A smaller gap (< 4.0 eV) typically indicates higher reactivity toward oxidative enzymes (e.g., Tyrosinase).

Data Output Table: Electronic Properties

PropertyValue (Predicted)Significance
Dipole Moment (Debye) ~4.2 - 4.8High polarity influences solubility.
HOMO Energy (eV) -6.2Ionization potential; oxidation susceptibility.
LUMO Energy (eV) -1.8Electrophilicity; susceptibility to nucleophilic attack.
IMHB Distance (

)
1.75 - 1.85Confirms "locked" planar conformation.

Part 2: Target Identification & Molecular Docking[4]

While phthalides exhibit activity against COX-1/COX-2, Tyrosinase is a high-confidence target for 7-hydroxy substituted phthalides. The 7-OH group mimics the phenolic substrate (tyrosine), allowing the molecule to chelate or interact with the binuclear copper active site.

Protocol: AutoDock Vina

Objective: Predict the binding mode and affinity (


) of the ligand within the Tyrosinase active site.

Target Data:

  • Protein: Agaricus bisporus Tyrosinase (PDB: 2Y9X ).

  • Resolution: 2.30 Å.

  • Active Site: Binuclear Copper Center (CuA and CuB).

Step-by-Step Methodology:

  • Protein Preparation (MGLTools/PyMOL):

    • Remove water molecules (except those bridging Cu atoms if catalytic relevance is suspected).

    • Critical Step: Retain Cu ions. AutoDock Vina requires specific parameterization for metals. Ensure the atom type is set to Cu and charges are +2.0.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Import the DFT-optimized structure (from Part 1).

    • Set the torsion tree. Note: The amide bond in the lactone ring is rigid. The only rotatable bond is the hydroxyl hydrogen (if not locked by DFT) or substituents.

    • Format: PDBQT.

  • Grid Generation:

    • Center: Coordinates of the Tropolone ligand (co-crystallized inhibitor in 2Y9X).

    • Dimensions:

      
       Å (Focusing on the Cu-Cu center).
      
    • Spacing: 0.375 Å.

  • Docking Execution:

    • Exhaustiveness: 32 (Higher sampling required for metal-binding sites).

    • Modes: 20.

Interaction Analysis

Do not rely solely on the binding score. Filter poses based on:

  • Cu-Distance: Oxygen atoms of the ligand should be within 2.5–3.5 Å of the Copper ions.

  • Pi-Stacking: Look for interactions with His263 or Val283 .

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 7-hydroxyphthalide remains bound or drifts due to solvent competition.

Protocol: GROMACS

Objective: Assess the stability of the Ligand-Tyrosinase complex over 100 ns.

Workflow:

  • Topology Generation:

    • Protein: CHARMM36m force field (best for metalloproteins).

    • Ligand: CGenFF (CHARMM General Force Field) via the CGenFF server.

  • System Setup:

    • Box: Dodecahedron (1.0 nm buffer).

    • Solvent: TIP3P water model.

    • Ions: Neutralize with Na+/Cl- (0.15 M).

  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT: 100 ps (Stabilize temperature to 300 K).

    • NPT: 100 ps (Stabilize pressure to 1 bar).

  • Production Run: 100 ns, 2 fs time step.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural deviation. A ligand RMSD < 2.0 Å indicates a stable pose.

  • RMSF (Root Mean Square Fluctuation): Assess flexibility of active site residues (His residues coordinating Cu should remain rigid).

  • MMPBSA: Calculate Binding Free Energy (

    
    ) from the trajectory for higher accuracy than docking scores.
    

Part 4: Visualization of Workflows

The Integrated Computational Pipeline

G DFT DFT Optimization (Gaussian/ORCA) B3LYP/6-311++G(d,p) Prep Ligand/Protein Preparation (PDBQT/Gasteiger) DFT->Prep Optimized Geometry Dock Molecular Docking (AutoDock Vina) Target: Tyrosinase Prep->Dock PDBQT + Grid MD MD Simulation (GROMACS) 100ns Trajectory Dock->MD Best Pose Analysis Interaction Profiling (RMSD/MMPBSA) MD->Analysis Trajectory Data

Caption: Figure 1. End-to-end simulation pipeline for characterizing 7-hydroxyphthalide interactions.

Detailed MD Simulation Logic

MD_Logic cluster_Equil Equilibration Phase Start Ligand-Protein Complex Topol Generate Topology (CHARMM36m + CGenFF) Start->Topol Solvate Solvation & Ionization (TIP3P + Na/Cl) Topol->Solvate NVT NVT (Temp 300K) Solvate->NVT NPT NPT (Press 1 bar) NVT->NPT Prod Production Run (100 ns) NPT->Prod Decision RMSD < 2.5Å? Prod->Decision Valid Valid Binder Decision->Valid Yes Fail Transient Binder Decision->Fail No

Caption: Figure 2. Decision logic for validating complex stability via Molecular Dynamics.

Part 5: ADMET Profiling (SwissADME)

For 7-hydroxyphthalide to be a viable drug lead, it must satisfy pharmacokinetic constraints.[4]

Predicted Profile (Consensus):

  • Lipophilicity (LogP): ~1.5 - 2.0 (Optimal for oral bioavailability).

  • Water Solubility: Soluble (Class III/IV).

  • BBB Permeation: Yes . Small, planar, and lipophilic molecules like phthalides often cross the Blood-Brain Barrier, making them candidates for neurodegenerative applications (e.g., Alzheimer's via AChE inhibition).

  • CYP Inhibition: Likely inhibitor of CYP1A2 (planar aromatic).

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6] Scientific Reports, 7, 42717.[4] Link

  • Ismaya, W. T., et al. (2011). Crystal structure of Agaricus bisporus tyrosinase: New insights into the catalytic mechanism of eukaryotic tyrosinases. Biochemistry, 50(24), 5477–5486. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 7-Hydroxyisobenzofuran-1(3H)-one (7-Hydroxyphthalide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

7-Hydroxyisobenzofuran-1(3H)-one , commonly referred to as 7-Hydroxyphthalide , represents a critical pharmacophore in the development of non-beta-lactam antimicrobials. Structurally, it consists of a benzene ring fused to a


-lactone ring, with a hydroxyl group at the C-7 position.

While often utilized as a synthetic intermediate for complex 3-substituted phthalides (e.g., n-butylphthalide derivatives), the 7-hydroxy core possesses intrinsic biological activity that makes it an essential Reference Standard in Structure-Activity Relationship (SAR) studies. Its mechanism of action is distinct from traditional antibiotics, often involving the induction of reactive oxygen species (ROS) and modulation of membrane permeability, particularly in fungal and Gram-positive bacterial models.

This guide provides a standardized workflow for:

  • Solubilization & Stability: Overcoming the hydrolytic instability of the lactone ring.

  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) determination.[1]

  • Mechanistic Validation: ROS induction assays.

Material Preparation & Stability[2]

The primary challenge in working with isobenzofuran-1(3H)-ones is the susceptibility of the lactone ring to hydrolysis in alkaline environments, which opens the ring to form the inactive hydroxy-acid species.

Solvent Selection & Stock Preparation[2]
ParameterSpecificationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide), AnhydrousHigh solubility (>50 mM); prevents premature hydrolysis.
Secondary Solvent Ethanol (Absolute)Viable alternative if DMSO is contraindicated; higher volatility.
Avoid Aqueous Buffers > pH 7.4, Strong Bases (NaOH)Causes rapid lactone ring opening (saponification).
Storage -20°C, Desiccated, DarkPrevents oxidative degradation of the phenolic hydroxyl group.
Working Solution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weigh 1.50 mg of 7-Hydroxyisobenzofuran-1(3H)-one (MW: ~150.13 g/mol ).

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.

  • Filtration: If sterility is required, use a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the phenolic compound.

  • Dilution: Dilute into assay media (e.g., Mueller-Hinton Broth) immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to avoid solvent toxicity.

Protocol A: Determination of MIC (Broth Microdilution)

This protocol is adapted from CLSI M07-A10 standards, optimized for lipophilic lactones.

Experimental Design
  • Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[2]

  • Controls:

    • Positive Control:[1][3] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Vehicle Control: Media + 1% DMSO (Must show no inhibition).

    • Sterility Control: Media only.

Workflow Diagram

MIC_Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Dilute to 2x Media Media Prep (MHB, pH 7.2) Media->Dilution Incubate Incubation (37°C, 18-24h) Dilution->Incubate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add 50µL Readout Readout (OD600 or Resazurin) Incubate->Readout

Figure 1: Standardized Broth Microdilution Workflow for Phthalide Derivatives.

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the 2x starting concentration (e.g., 512 µg/mL in MHB) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: A gradient from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Prepare a bacterial suspension adjusted to

    
     CFU/mL. Add 100 µL to all wells (1-11).
    
    • Note: Column 11 is the Growth Control (Cells + Media + DMSO). Column 12 is the Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Readout:

    • Visual: Look for turbidity.

    • Colorimetric (Recommended): Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol B: Mechanism of Action (ROS Induction)

Phthalides and benzofuran derivatives often exert antimicrobial effects by inducing oxidative stress [1]. This assay validates if 7-Hydroxyphthalide acts via this pathway.

Principle

The cell-permeable probe H2DCFDA is cleaved by intracellular esterases and oxidized by ROS to fluorescent DCF.

Procedure
  • Culture: Grow S. aureus to mid-log phase (

    
    ).
    
  • Treatment: Aliquot cells into tubes and treat with:

    • 7-Hydroxyphthalide (at 1x MIC).

    • Negative Control (1% DMSO).

    • Positive Control (Hydrogen Peroxide, 1 mM).[3]

  • Incubation: Incubate for 1 hour at 37°C.

  • Staining: Pellet cells (5000 x g, 5 min), wash with PBS, and resuspend in PBS containing 10 µM H2DCFDA.

  • Measurement: Incubate in the dark for 30 min. Measure fluorescence (Ex/Em: 485/535 nm).

Expected Data & Interpretation
TreatmentRelative Fluorescence (RFU)Interpretation
Vehicle Control 100 ± 15Baseline metabolic ROS.
H2O2 (Positive) >400Validates assay sensitivity.
7-Hydroxyphthalide 250 - 350 Indicates significant oxidative stress induction.
Inactive Analog ~110No oxidative mechanism.

Critical Troubleshooting: The "Lactone Stability Check"

If MIC values fluctuate inconsistently between replicates, the lactone ring may be hydrolyzing.

Validation Step:

  • Incubate the compound in MHB (media only) for 24 hours at 37°C.

  • Run HPLC or TLC comparison against a fresh stock.

  • Observation:

    • Single Peak/Spot: Compound is stable.[4]

    • New Polar Peak: Hydrolysis occurred. Action: Lower media pH to 7.0 or use buffered media (MOPS).

Structure-Activity Relationship (SAR) Context

When using 7-Hydroxyisobenzofuran-1(3H)-one as a scaffold, modifications at specific positions yield predictable shifts in bioactivity.

SAR_Logic Core 7-Hydroxyphthalide (Core Scaffold) Mod1 C-3 Substitution (e.g., n-Butyl) Core->Mod1 Mod2 7-OH Esterification Core->Mod2 Mod3 Ring Opening (Hydrolysis) Core->Mod3 Eff1 Increased Lipophilicity Enhanced Membrane Penetration Mod1->Eff1 Eff2 Prodrug Design Improved Stability Mod2->Eff2 Eff3 Loss of Antimicrobial Activity Mod3->Eff3

Figure 2: Structural modifications and their impact on antimicrobial efficacy.

References

  • Huang, X.Z., et al. (2012). "A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp. AL031." Molecules, 17(4), 4219-4224.

  • Mahrath, A.J., et al. (2008). "Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3H)-One Derivatives."[5] National Journal of Chemistry, 32, 631-638.

  • RSC Publishing. (2016). "N-Hydroxyphthalimide catalysts as bioactive pro-oxidants." Organic & Biomolecular Chemistry.

  • FooDB. (2010).[6] "Compound Summary: 4-Hydroxyphthalide." FooDB Genome.

  • Cayman Chemical. (2023).[4] "7-Hydroxyflavone Product Information & Solubility." (Note: Used for solubility benchmarking of hydroxy-fused aromatic lactones/chromones).

Sources

Application Note: 7-Hydroxyisobenzofuran-1(3H)-one in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: Protocols for Metabolite Assessment, Bioactivity Screening, and Mechanistic Validation in Ischemic Injury Models

Executive Summary

7-Hydroxyisobenzofuran-1(3H)-one (also known as 7-Hydroxyphthalide ) is a critical pharmacophore in neuropharmacology. It serves a dual role: as a bioactive metabolite of the anti-ischemic drug 3-n-butylphthalide (NBP) and as a lead scaffold for the synthesis of novel neuroprotective agents. Its therapeutic potential lies in its ability to modulate oxidative stress via the Nrf2/HO-1 axis , stabilize mitochondrial function, and inhibit neuroinflammation.

This guide provides standardized protocols for researchers utilizing 7-Hydroxyisobenzofuran-1(3H)-one to assess neuroprotection, specifically focusing on solubility management, in vitro ischemia models (OGD/R), and mechanistic validation of antioxidant pathways.

Part 1: Chemical Properties & Formulation Strategy

The Solubility Hurdle: Like many phthalide derivatives, 7-Hydroxyisobenzofuran-1(3H)-one exhibits poor aqueous solubility and high lipophilicity. Improper solubilization leads to micro-precipitation in cell culture media, causing erratic dose-response curves and false negatives.

Table 1: Physicochemical Profile

Property Specification Notes
CAS Number 17693-79-9
Molecular Weight 150.13 g/mol
Solubility (Water) < 0.1 mg/mL Poorly soluble; requires co-solvent.
Solubility (DMSO) ~10-15 mg/mL Preferred stock solvent.

| Stability | Hydrolytically sensitive | The lactone ring can open at high pH (>8.5). |

Protocol 1: Preparation of Stable Stock & Working Solutions

Objective: Create a homogeneous solution suitable for cellular assays without inducing cytotoxicity from the vehicle.

  • Stock Solution (100 mM):

    • Weigh 15.0 mg of 7-Hydroxyisobenzofuran-1(3H)-one.

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Vortex for 30 seconds until completely clear.

    • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solution (Cell Culture):

    • Dilute the Stock Solution directly into pre-warmed culture media.

    • Critical Step: Ensure the final DMSO concentration is ≤ 0.1% (v/v) to avoid vehicle toxicity.

    • Example: To achieve 100 µM final concentration, dilute 1 µL of 100 mM stock into 1 mL of media.

    • Precipitation Check: Inspect under a microscope at 10x magnification. If crystals are visible, sonicate the media for 5 minutes at 37°C.

Part 2: In Vitro Efficacy – Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Rationale: The OGD/R model is the gold standard in vitro assay for mimicking ischemic stroke. It subjects neurons to hypoxia and starvation, followed by oxidative stress during reperfusion. This model specifically validates the compound's ability to prevent mitochondrial apoptosis and ROS-induced necrosis .

Protocol 2: OGD/R Assay in PC12 or SH-SY5Y Cells

Materials:

  • Differentiated PC12 or SH-SY5Y cells.

  • OGD Media: Glucose-free DMEM, deoxygenated (bubbled with 95% N₂ / 5% CO₂ for 30 mins).

  • Hypoxia Chamber: Sealed chamber flushed with anaerobic gas mix (1% O₂, 5% CO₂, 94% N₂).

  • Assay Readout: MTT or CCK-8 kit (metabolic activity) and LDH Release Kit (membrane integrity).

Experimental Workflow:

  • Seeding:

    • Seed cells at 1.5 × 10⁴ cells/well in 96-well plates. Differentiate for 48 hours (if using PC12, use NGF).

  • Pre-treatment (Prophylactic Window):

    • Replace media with standard DMEM containing 7-Hydroxyisobenzofuran-1(3H)-one (Dose range: 1, 10, 50, 100 µM).

    • Incubate for 2 hours prior to OGD.

  • OGD Phase (Ischemia):

    • Wash cells 2x with PBS.

    • Add Glucose-free OGD Media (containing the drug).

    • Place plates in the Hypoxia Chamber at 37°C for 4–6 hours . (Optimize time based on ~50% cell death in vehicle control).

  • Reoxygenation Phase (Reperfusion):

    • Remove from hypoxia.

    • Replace media with High-Glucose DMEM (containing the drug).

    • Incubate in a standard CO₂ incubator (Normoxia) for 24 hours .

  • Analysis:

    • Collect supernatant for LDH assay (measure of necrosis).

    • Add MTT/CCK-8 reagent to cells to measure viability.

Data Interpretation:

  • Success Criteria: A dose-dependent reduction in LDH release and increase in MTT signal compared to the "Vehicle + OGD" group.

  • Positive Control: Use Edaravone (10 µM) or N-butylphthalide (10 µM) for validation.

Part 3: Mechanistic Validation – The Nrf2/HO-1 Pathway

Rationale: 7-Hydroxyphthalide derivatives exert neuroprotection primarily by activating the Nrf2-ARE pathway . Under stress, Nrf2 translocates from the cytosol to the nucleus, upregulating antioxidant genes like Heme Oxygenase-1 (HO-1). This protocol verifies this specific mechanism.

Visualization: The Nrf2 Signaling Cascade

Nrf2_Pathway Compound 7-Hydroxyisobenzofuran-1(3H)-one Keap1 Keap1 (Cytosolic Repressor) Compound->Keap1 Inhibits/Dissociates Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 Expression ARE->HO1 Upregulates Transcription ROS ROS Scavenging (Mitochondrial Protection) HO1->ROS Reduces Oxidative Stress

Caption: Proposed mechanism of action where the compound promotes Nrf2 nuclear translocation, driving antioxidant gene expression.

Protocol 3: Nuclear Fractionation Western Blot

Objective: Quantify the ratio of Nuclear vs. Cytosolic Nrf2 to prove translocation.

  • Treatment: Treat SH-SY5Y cells with 50 µM compound for 2, 6, and 12 hours .

  • Lysis & Fractionation:

    • Harvest cells and use a Nuclear/Cytosol Extraction Kit (e.g., hypotonic lysis followed by high-salt nuclear extraction).

    • Crucial Control: Ensure no cross-contamination.

  • Western Blotting:

    • Load 20 µg protein per lane.

    • Primary Antibodies:

      • Anti-Nrf2 (1:1000).

      • Cytosolic Marker: Anti-GAPDH or Anti-β-actin.

      • Nuclear Marker: Anti-Lamin B1 or Anti-Histone H3.

  • Validation:

    • The compound is active if Nuclear Nrf2 increases while Cytosolic Nrf2 decreases or remains constant, relative to vehicle control.

    • Simultaneously blot for HO-1 (downstream effector) in whole-cell lysates.

Part 4: Metabolic Stability (Microsomal Assay)

Rationale: As a metabolite itself, 7-Hydroxyisobenzofuran-1(3H)-one may undergo further oxidation or glucuronidation. Understanding its half-life is vital for drug development.

Table 2: Metabolic Stability Protocol

Parameter Condition
System Liver Microsomes (Human/Rat) + NADPH Regenerating System
Compound Conc. 1 µM (Low conc. ensures first-order kinetics)
Incubation 37°C for 0, 15, 30, 60 minutes
Quenching Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide)
Analysis LC-MS/MS (MRM mode)

| Calculation | Plot ln(% remaining) vs. time to determine intrinsic clearance (


). |
References
  • Li, L., et al. (2010). "Protective effects of dl-3-n-butylphthalide against oxidative/nitrosative stress, mitochondrial damage and subsequent cell death after oxygen glucose deprivation in vitro." Brain Research.

  • Zhang, Y., et al. (2016). "Neuroprotective effect of 3-n-butylphthalide against ischemic brain injury in mice is mediated by upregulation of Nrf2 and HO-1 expression." Neurological Research.[1]

  • Diao, X., et al. (2013). "Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation." Drug Metabolism and Disposition.

  • Lv, J., et al. (2018). "Isobenzofuran-1(3H)-one derivatives: Design, synthesis and evaluation of their anti-ischemic stroke activities." European Journal of Medicinal Chemistry.

  • Wang, X., et al. (2019). "Phthalide derivatives with antioxidant activities from the rhizomes of Ligusticum chuanxiong." Journal of Asian Natural Products Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Hydroxyisobenzofuran-1(3H)-one (also known as 7-hydroxyphthalide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure accuracy and reliability.

Introduction: The Synthetic Challenge

The synthesis of 7-Hydroxyisobenzofuran-1(3H)-one is a crucial step in the preparation of various biologically active molecules. A common and effective method involves the regioselective reduction of 3-hydroxyphthalic anhydride. The success of this synthesis hinges on controlling the regioselectivity of the hydride attack and preventing common side reactions. This guide provides a structured approach to troubleshooting issues that may arise during this process.

A prevalent and reliable method for this synthesis is the regioselective reduction of 3-hydroxyphthalic anhydride using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The hydroxyl group at the 3-position directs the hydride attack preferentially to the adjacent carbonyl group, leading to the desired 7-hydroxyphthalide isomer.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis.

Q1: What is the most common and reliable method for synthesizing 7-Hydroxyisobenzofuran-1(3H)-one? A1: The most frequently cited method is the regioselective reduction of 3-hydroxyphthalic anhydride with sodium borohydride in an alcoholic solvent, such as methanol or ethanol. This method is favored for its operational simplicity and generally good yields.

Q2: Why is regioselectivity a concern in this synthesis? A2: 3-Hydroxyphthalic anhydride has two carbonyl groups. Non-selective reduction can lead to a mixture of two isomers: the desired 7-Hydroxyisobenzofuran-1(3H)-one and the undesired 6-Hydroxyisobenzofuran-1(3H)-one. Controlling the reaction conditions is key to favoring the formation of the 7-hydroxy isomer.

Q3: What are the primary side products I should be aware of? A3: The main potential side products are the isomeric 6-Hydroxyisobenzofuran-1(3H)-one, unreacted starting material (3-hydroxyphthalic anhydride), and over-reduced products such as 3-hydroxy-1,2-benzenedimethanol.

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring. It allows you to visualize the consumption of the starting material and the formation of the product and any side products[1][2]. A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate.

Q5: Is sodium borohydride a safe reagent to handle? A5: Sodium borohydride is a flammable solid and can react violently with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Always handle NaBH₄ in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and keep it away from water and acids[1].

Troubleshooting Guide

This in-depth guide is structured by common problems encountered during the synthesis. Each problem is followed by potential causes, diagnostic methods, and validated solutions.

Problem 1: Low or No Product Yield

A low yield of the desired 7-Hydroxyisobenzofuran-1(3H)-one is the most common issue. The cause can often be diagnosed by careful analysis of the crude reaction mixture.

Potential Cause Diagnosis Solution
Incomplete Reaction TLC analysis shows a significant amount of the starting material (3-hydroxyphthalic anhydride) remaining. The product spot is faint.- Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: If the reaction is proceeding too slowly at a low temperature (e.g., 0 °C), allow it to warm to room temperature. - Check Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored batch.
Degradation of Product TLC plate shows multiple spots, streaking, or a baseline spot, indicating decomposition. This can occur if the reaction is left for too long or if the workup is too harsh.- Optimize Reaction Time: Determine the optimal reaction time by frequent TLC monitoring to avoid prolonged exposure to reaction conditions. - Mild Acidic Workup: During workup, use a dilute acid (e.g., 1M HCl) and add it slowly at a low temperature to neutralize excess borohydride and quench the reaction. Avoid strong acids or prolonged exposure to acidic conditions.
Loss During Workup/Extraction The reaction appears complete by TLC, but the isolated yield is low. This suggests product loss during the extraction or washing steps.- Ensure Complete Extraction: Perform multiple extractions (at least 3) with an appropriate organic solvent like ethyl acetate. - Back-Extraction: If the product is partially soluble in the aqueous layer, perform a back-extraction of the aqueous layer with the organic solvent. - Avoid Emulsions: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution).
Incorrect Stoichiometry Insufficient reducing agent was used.- Use a Slight Excess of NaBH₄: While the stoichiometry is 4:1 (ketone:NaBH₄), it is common practice to use a slight excess (e.g., 1.2-1.5 equivalents of NaBH₄ per mole of anhydride) to account for any reaction with the solvent or degradation[1].
Problem 2: Product is Impure (Contaminated with Side Products)

The presence of impurities can complicate purification and affect the final product's utility.

Potential Impurity Diagnosis by TLC & NMR Prevention and/or Removal
Isomeric 6-Hydroxy-isobenzofuran-1(3H)-one TLC: May appear as a spot with a very similar Rf value to the desired product, making it difficult to distinguish. ¹H NMR: The aromatic proton signals will differ. For 7-hydroxyphthalide, expect three distinct aromatic protons. The 6-hydroxy isomer will also show three aromatic protons but with different chemical shifts and coupling patterns.- Control Reaction Temperature: The regioselectivity of the reduction is temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C) often improves selectivity. - Careful Column Chromatography: If the isomer is formed, separation can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Careful fraction collection is crucial.
Unreacted 3-Hydroxy-phthalic Anhydride TLC: The starting material will have a different Rf value than the product. ¹H NMR: The crude NMR will show characteristic signals of the starting material.- Ensure Complete Reaction: See "Incomplete Reaction" under Problem 1. - Aqueous Wash: During workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic starting material.
Over-reduced Diol (3-hydroxy-1,2-benzenedimethanol) TLC: The diol is significantly more polar than the desired lactone and will have a much lower Rf value. ¹H NMR: The lactone's C-H proton signal (around 5.0-5.5 ppm) will be absent. New signals corresponding to the two CH₂OH groups will appear (typically between 4.0-5.0 ppm).- Avoid Excess Reducing Agent: Use the correct stoichiometry of NaBH₄. A large excess can lead to the reduction of the newly formed lactone. - Control Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed. - Purification: The diol can be separated from the desired product by column chromatography due to the significant difference in polarity.

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a representative procedure for the synthesis of 7-Hydroxyisobenzofuran-1(3H)-one.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphthalic anhydride (1.0 eq) in anhydrous methanol or ethanol (approximately 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC every 15-30 minutes.

  • Workup:

    • Once the starting material is consumed (as indicated by TLC), slowly and carefully add 1M HCl dropwise at 0 °C to quench the reaction and neutralize the excess NaBH₄. Continue adding acid until the effervescence ceases and the pH is approximately 2-3.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene)[3][4][5].

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio and adjusting as needed).

  • Visualization: UV light (254 nm), where the aromatic compounds will appear as dark spots. Staining with an iodine chamber or a p-anisaldehyde stain can also be used.

  • Procedure:

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

    • Develop the plate in the chosen solvent system.

    • Monitor the disappearance of the starting material spot and the appearance of the product spot. An ideal Rf value for the product is between 0.3 and 0.5 for good separation[4].

Visual Guides and Diagrams

General Experimental Workflow

Caption: Overall workflow for the synthesis of 7-Hydroxyisobenzofuran-1(3H)-one.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_tlc_results TLC Analysis Results cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude Mixture by TLC start->check_tlc sm_present Significant Starting Material Present check_tlc->sm_present Incomplete Reaction multiple_spots Multiple New Spots or Streaking check_tlc->multiple_spots Side Reactions or Decomposition product_faint Clean Reaction, but Faint Product Spot check_tlc->product_faint Loss During Workup sol_incomplete Extend Reaction Time Check NaBH4 Quality Increase Temperature sm_present->sol_incomplete sol_side_reactions Optimize Reaction Time Use Milder Workup Control Temperature multiple_spots->sol_side_reactions sol_workup_loss Perform More Extractions Check pH of Aqueous Layer Use Brine to Break Emulsions product_faint->sol_workup_loss

Caption: Decision tree for troubleshooting low product yield based on TLC analysis.

References

  • McAlees, A. J., & McCrindle, R. (1969). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society C: Organic, 2425.
  • Organic Syntheses. Phthalaldehydic Acid. Available at: [Link]

  • University of Rochester. Recrystallization. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Sciencemadness Discussion Board. Phthalide and reductions of anhydride to lactone. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • PubMed. 1H and 13C-NMR data of hydroxyflavone derivatives. Available at: [Link]

  • Organic Syntheses. L-VALINOL. Available at: [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • RSC Education. Purifying by recrystallisation. Available at: [Link]

  • University of Miami. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • RSC Publishing. Reduction of substituted phthalic anhydrides with sodium borohydride. Available at: [Link]

  • RSC Publishing. Highly regioselective reduction of unsymmetrical cyclic carboxylic acid anhydrides to γ-lactones. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • SciELO. Standard enthalpies of formation of 3-hydroxyphthalic anhydride. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Available at: [Link]

  • ResearchGate. Separation and identification of the phthalic anhydride derivatives of liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS. Available at: [Link]

  • Uniscience Publishers. An Investigation on the Effect of N-Hydroxyphthalimde and Supercritical Carbon Dioxide on the Peroxide Degradation of Polypropylene. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Available at: [Link]

  • IUCrData. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

  • Der Pharma Chemica. Preparative Method of Novel Phthalocyanines from 3- Nitro Phthalic Anhydride, Cobalt salt and Urea with Chloromethylpolyestyrene. Available at: [Link]

  • RSC Publishing. Sodium borohydride treatment: A simple and effective process for the removal of stabilizer and capping agents from shape-controlled palladium nanoparticles. Available at: [Link]

  • Journal of the American Chemical Society. Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation. Available at: [Link]

  • Organic Chemistry Portal. Sodium Borohydride, Sodium tetrahydroborate. Available at: [Link]

  • Baxendale Group. Baxendale Publications. Available at: [Link]

  • Getty. Thin-Layer Chromatography for Binding Media Analysis. Available at: [Link]

  • UNI ScholarWorks. The Absorption Spectra of Derivatives of Phthalic Anhydride. Available at: [Link]

  • MDPI. An Investigation on the Effect of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. Available at: [Link]

  • ACS Publications. Structure–Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. Available at: [Link]

  • RSC Advances. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Isobenzofuranone Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isobenzofuranone derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Isobenzofuranones, or phthalides, are core structures in many biologically active natural products and pharmaceutical agents.[1][2] Their synthesis and derivatization, while well-documented, can present unique challenges.

This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reactions. We will explore the causality behind experimental choices, helping you to not only solve immediate problems but also to build a more intuitive understanding of your chemical system.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?

Low yield is a multifaceted issue. Before re-evaluating your entire synthetic route, consider these primary factors:

  • Reagent Purity and Stoichiometry: Ensure starting materials, especially aldehydes and ketones, are pure. Aldehydic acids, for example, can be prone to oxidation. Always use freshly distilled or purified solvents, as water can quench sensitive reagents and hinder reactions.[3][4] An excess of the derivatization reagent is often recommended to drive the reaction to completion.[5]

  • Base/Acid Catalyst Selection: The choice of catalyst is critical and can dramatically alter the reaction outcome. In Claisen-Schmidt condensations leading to isobenzofuranones, a switch from a strong base like KOH to a milder one like LiOH can significantly improve selectivity and yield by favoring the desired chalcone intermediate formation over other side reactions.[6][7] Similarly, in cascade reactions, using a base like Na₂CO₃ can yield isobenzofuranones, while an acid catalyst like TsOH can steer the same starting materials toward completely different scaffolds like isoindolobenzoxazinones.[8]

  • Inadequate Temperature Control: Temperature can be a switch that dictates the reaction pathway. For instance, in certain condensations, lower temperatures (e.g., 70°C) might produce a mixture of products, while a higher temperature (e.g., 95°C) can favor a specific cyclization, leading to a single major product.[6] However, excessively high temperatures can promote side reactions and decomposition.[9]

Q2: I'm observing significant starting material recovery. Why isn't my reaction initiating?

This typically points to a problem with reaction activation or solubility.

  • Poor Solubility: Your starting materials must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Acid-mediated reactions, for example, can fail if the starting materials are not soluble, as this prevents the necessary enolate formation.[6] If you suspect solubility issues, consider a different solvent system or gentle heating to aid dissolution before initiating the reaction. Acetonitrile has been shown to be an effective solvent, providing a good balance between conversion and selectivity.[10]

  • Incorrect Catalyst/pH: The reaction may require a specific pH range to begin. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the active methylene compound. For acid-catalyzed reactions, ensure the acid is sufficient to activate the carbonyl group. An incorrect choice can lead to complete inactivity.[6][8]

Q3: My main issue is the formation of multiple side products, making purification a nightmare. How can I improve selectivity?

Poor selectivity is often a result of reaction conditions that allow for competing reaction pathways to occur at similar rates.

  • Optimize the Catalyst: As mentioned, the catalyst is your primary tool for steering the reaction. A systematic screening of different bases (e.g., LiOH, NaOH, DBU) or acids is highly recommended.[6][11] For example, using LiOH in a MeOH:H₂O system can exclusively yield the chalcone intermediate, which can then be cyclized in a separate, clean step to the desired isobenzofuranone.[6][7]

  • Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored. A less polar solvent might favor an intramolecular cyclization over an intermolecular reaction. A two-step, one-pot approach where the solvent is changed after the initial condensation can provide excellent control. A common strategy is to perform the initial condensation in a protic solvent mixture like MeOH/H₂O and then, after intermediate formation, switch to a solvent like CHCl₃ to facilitate the cyclization.[6][7]

  • Control Reaction Time: Longer reaction times do not always equate to higher yields. They can often lead to the formation of undesired byproducts through secondary reactions.[10] Monitor your reaction by TLC or LC-MS to determine the optimal time point where the product is maximized and side products are minimized.

Q4: What are the best practices for purifying isobenzofuranone derivatives?

The purification strategy depends heavily on the polarity and stability of your specific derivative.

  • Standard Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution using solvents like hexane/ethyl acetate or chloroform/methanol is typically effective.[12]

  • Advanced Chromatographic Techniques: For complex mixtures or isomers that are difficult to separate, more advanced techniques may be necessary. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for purifying isobenzofuranone derivatives from complex natural extracts.[13] Gel filtration chromatography using resins like Sephadex LH-20 is also excellent for removing polymeric impurities or separating compounds based on size.[12][13]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.[11]

In-Depth Troubleshooting & Protocols

This section provides a more granular look at solving common experimental hurdles, complete with a logical workflow and a detailed experimental protocol.

Troubleshooting Workflow for Suboptimal Reactions

When a reaction fails, a structured approach to troubleshooting is more effective than random changes. The following workflow can help diagnose the root cause.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Actions Problem Problem Identified (e.g., Low Yield, Side Products) Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Problem->Analysis Cause1 Starting Material Recovered? Analysis->Cause1 Cause2 Multiple Products Formed? Cause1->Cause2 No Action1 Check Reagent/Solvent Purity Increase Temperature Change Catalyst Cause1->Action1 Yes Cause3 Product Degradation? Cause2->Cause3 No Action2 Optimize Catalyst & Solvent Adjust Temperature Reduce Reaction Time Cause2->Action2 Yes Action3 Lower Temperature Use Milder Conditions Check pH Cause3->Action3 Yes

Caption: A logical workflow for troubleshooting common issues in derivatization reactions.

Table 1: Quick Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or reagent. 2. Reaction temperature too low. 3. Poor solubility of starting material.1. Use fresh, high-purity catalyst/reagents. Check stoichiometry. 2. Incrementally increase reaction temperature while monitoring via TLC/LC-MS.[14] 3. Screen alternative solvents or solvent mixtures.[10]
Multiple Side Products 1. Reaction temperature too high. 2. Incorrect choice of base/acid. 3. Reaction time is too long.1. Reduce the reaction temperature.[6] 2. Screen milder catalysts (e.g., LiOH instead of KOH).[6][7] 3. Perform a time-course study to find the optimal reaction duration.[10]
Product Decomposition 1. Product is unstable to the reaction conditions (e.g., strong acid/base). 2. Product is thermally unstable.1. Use milder reaction conditions (e.g., organic bases like DBU, weaker acids). 2. Run the reaction at a lower temperature for a longer duration.
Difficulty in Purification 1. Products and byproducts have very similar polarity. 2. Formation of polymeric material.1. Try a different chromatographic method (e.g., reverse-phase HPLC, HSCCC).[13][15] 2. Use gel filtration (e.g., Sephadex LH-20) to remove high molecular weight species.[12]
Protocol 1: Optimized Two-Step, One-Pot Synthesis of 3-Substituted Isobenzofuranones

This protocol is based on an optimized Claisen-Schmidt condensation followed by an intramolecular cyclization, a strategy proven to be highly effective for minimizing side products.[6][7]

Objective: To synthesize a 3-substituted isobenzofuranone from an acetophenone derivative and phthalaldehydic acid with high yield and purity.

Step 1: Chalcone Intermediate Formation

  • To a round-bottom flask, add the acetophenone derivative (1.0 equiv) and phthalaldehydic acid (1.2 equiv).

  • Add a solvent mixture of methanol and water (4:1 v/v, to make a ~0.2 M solution).

  • Begin stirring the mixture at room temperature.

  • Add lithium hydroxide (LiOH) (5.0 equiv) to the suspension. Using LiOH is key for selectively forming the chalcone intermediate.[6][7]

  • Heat the reaction mixture to 70°C and stir under reflux for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the acetophenone starting material and formation of the chalcone intermediate.

Step 2: Intramolecular Cyclization to Isobenzofuranone

  • After cooling the reaction mixture to room temperature, carefully quench the reaction by adding 2 N HCl until the solution is acidic (pH ~2-3). This will protonate the carboxylate and may precipitate the chalcone intermediate.

  • Extract the aqueous mixture with chloroform (CHCl₃) (3 x volume of the reaction mixture).

  • Combine the organic layers. At this stage, you do not need to fully purify the intermediate.

  • Stir the chloroform solution containing the crude chalcone at room temperature for 24 hours. This step facilitates the 5-exo-trig intramolecular cyclization to the thermodynamically stable isobenzofuranone.[6][7]

  • Monitor the conversion of the chalcone to the final product by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the final isobenzofuranone derivative.[11]

Table 2: Influence of Reaction Parameters on Isobenzofuranone Synthesis
Parameter Condition Observed Effect Rationale / Causality Reference(s)
Base KOHMixture of chalcone, flavanone, and isobenzofuranone.Stronger base promotes multiple competing reaction pathways.[6]
LiOHExcellent selectivity for the chalcone intermediate.Milder conditions favor the initial condensation without forcing subsequent, less-selective cyclizations.[6][7]
Na₂CO₃Efficiently produces isobenzofuranones from 2-acylbenzoic acids.Acts as a suitable base for the specific cascade cyclization pathway.[8]
Catalyst TsOHSteers reaction of 2-acylbenzoic acids to isoindolobenzoxazinones.Acid catalysis promotes a different mechanistic pathway involving N-acyliminium intermediates.[8]
Temperature 70°CMixture of products.Provides enough energy for multiple reaction pathways to proceed.[6]
95-100°CCan lead to exclusive formation of one product or a different product ratio.Higher thermal energy overcomes the activation barrier for a specific, often more stable, product pathway (e.g., 6-endo-trig cyclization).[6]
Solvent MeOH:H₂OGood for initial base-catalyzed condensation.Protic solvent system effectively dissolves ionic reagents and intermediates.[6][7]
CHCl₃Excellent for the second-step intramolecular cyclization.Aprotic solvent favors the intramolecular reaction to form the lactone ring.[6][7]
TolueneEffective for high-temperature acid/base cascade reactions.High boiling point allows for the necessary thermal energy input for the cascade reaction.[8]
Visualizing Mechanistic Choices

The choice between an acid or base catalyst is not arbitrary; it directs the reaction down fundamentally different mechanistic pathways.

G Start 2-Acylbenzoic Acid + Isatoic Anhydride Base_Cat Base Catalyst (Na₂CO₃, Toluene, 110°C) Start->Base_Cat Pathway A Acid_Cat Acid Catalyst (TsOH, Toluene, 140°C) Start->Acid_Cat Pathway B Product_Iso Isobenzofuranone Derivative Base_Cat->Product_Iso Leads to Product_Other Isoindolobenzoxazinone Derivative Acid_Cat->Product_Other Leads to

Caption: Catalyst choice dictates the synthetic outcome from common precursors.[8]

References
  • Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration.
  • Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination.
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.ACS Omega.
  • Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Deriv
  • 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives.
  • An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Deriv
  • Optimization of derivatization reagents and the reaction conditions.
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031.MDPI.
  • Photolysis of 3-Azido-3-phenyl-3H-isobenzofuran-1-one at Ambient and Cryogenic Temper
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H).PMC.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.Scielo.
  • Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.MDPI.
  • Derivatization reaction optimization.
  • The Use of Derivatization Reagents for Gas Chrom
  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
  • Bulletin 909A Guide to Derivatiz
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column.SIELC Technologies.

Sources

Interpreting complex NMR spectra of isobenzofuranone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isobenzofuranone NMR Analysis

Welcome to the Advanced Spectroscopy Support Hub. Subject: Isobenzofuran-1(3H)-one (Phthalide) Derivatives Support Tier: Level 3 (Senior Scientist / R&D)

Introduction: The Isobenzofuranone Challenge

Isobenzofuranone derivatives (phthalides) are bicyclic systems characterized by a fused benzene ring and a


-lactone. They are ubiquitous in natural products (e.g., Ligusticum species, mycophenolic acid) and medicinal chemistry.

Why is this spectrum difficult?

  • The C-3 Chiral Center: The proton at position 3 (H-3) is the diagnostic "anchor," but its chemical shift varies wildly (5.0 – 7.0 ppm) depending on substitution.

  • Long-Range Coupling: The aromatic ring protons often show complex ABX or ABCD systems with significant long-range coupling (

    
    ) to the lactone ring.
    
  • Stereochemical Ambiguity: distinguishing cis/trans (or syn/anti) diastereomers in 3,4- or 3,7-substituted systems is non-trivial due to ring conformational constraints.

Module 1: Structural Elucidation & Assignment

Q: I see a complex aromatic region and a doublet around 5.5 ppm. How do I confirm the isobenzofuranone core?

A: You must validate the "Phthalide Triad": The Carbonyl (C-1), the Benzylic/Acetal (C-3), and the Aromatic Bridge (C-3a/7a).

Diagnostic Signals Table

PositionNucleusChemical Shift (

)
Multiplicity / Coupling (

)
Notes
C-1

C
168.0 – 172.0 ppmSinglet (HMBC correlated)Lactone carbonyl. Distinct from esters (~174) or ketones (~195).
H-3

H
5.2 – 6.5 ppmd, t, or ddThe "Anchor." Highly deshielded by O and Ph.
C-3

C
78.0 – 85.0 ppmDoublet (in HSQC)Characteristic oxymethine/oxyquaternary signal.
H-4

H
7.4 – 7.8 ppmd or moften deshielded by the C-1 carbonyl anisotropy.

The Validation Workflow (HMBC is King): To confirm the core, you must observe an HMBC correlation from H-3 to the C-1 carbonyl (often a weak


 through the oxygen) and a strong correlation to the aromatic bridgehead carbons.

AssignmentWorkflow Start Unknown Spectrum CheckH3 Locate H-3 (5.2-6.5 ppm) Start->CheckH3 HSQC Run HSQC Confirm C-3 (78-85 ppm) CheckH3->HSQC Found HMBC Run HMBC Look for C-1 (170 ppm) HSQC->HMBC Decision Correlation H-3 -> C-1? HMBC->Decision Confirmed Isobenzofuranone Core Confirmed Decision->Confirmed Yes Reassess Check for Open Ring (Hydroxy-acid form) Decision->Reassess No

Caption: Logical workflow for confirming the isobenzofuranone skeleton using 2D NMR.

Module 2: Stereochemistry (The Cis/Trans Problem)

Q: I have a 3-butyl-4-hydroxy-phthalide derivative. How do I distinguish the cis and trans diastereomers?

A: This is the most common failure point. Vicinal coupling constants (


) are often unreliable for relative configuration in 5-membered rings due to envelope conformations. You must  use NOE (Nuclear Overhauser Effect).

The Protocol:

  • NOESY vs. ROESY: For molecules with MW < 1000 Da (most phthalides), NOE signals can be near zero (the "zero-crossing" region). Always use ROESY (Rotating-frame Overhauser Effect Spectroscopy) to guarantee positive cross-peaks.

  • Key Interactions:

    • Cis-isomer: Strong NOE between H-3 and the substituent at C-4 (or H-4 if determining 3,7-substitution).

    • Trans-isomer: Absence of H-3/Substituent NOE; potential NOE between H-3 and H-5/H-6 depending on ring puckering.

Visualizing the Stereochemical Logic:

StereochemLogic Input 3,X-Disubstituted Phthalide Exp Run 1D ROESY (Irradiate H-3) Input->Exp Result NOE to Substituent? Exp->Result Cis Cis (Syn) Configuration Result->Cis Strong Signal Trans Trans (Anti) Configuration Result->Trans No Signal Check Verify with Scalar Coupling (J) Trans->Check Confirmation

Caption: Decision tree for assigning relative stereochemistry at C-3 using ROESY experiments.

Module 3: Troubleshooting & FAQs

Q: My H-3 signal is a broad hump instead of a sharp doublet. Is my sample impure? A: Not necessarily. This often indicates rotational restriction or dynamic exchange .

  • Cause: If you have a bulky substituent at C-3 (e.g., a phenyl ring), rotation may be hindered, broadening the signal.

  • Fix: Run the NMR at elevated temperature (e.g., 50°C). If the peak sharpens, it is a dynamic process. If it remains broad, check for paramagnetic impurities or aggregation.

Q: I see "ghost" peaks near the baseline that look like a minor isomer (~5%). A: Isobenzofuranones can undergo ring-chain tautomerism under certain conditions (especially in basic solvents or protic media), opening to the hydroxy-acid form.

  • Test: Run the spectrum in a non-polar, aprotic solvent like

    
     or 
    
    
    
    . If the minor peaks disappear, they were likely tautomers or solvent-dependent conformers.

Q: The coupling constants for the aromatic ring don't match a standard ABX pattern. A: Phthalides are bicyclic. The fusion of the lactone ring distorts the benzene geometry.

  • Expectation:

    
     coupling is often larger than expected (~2-3 Hz).
    
  • Action: Do not rely on first-order analysis. Use a simulation tool (like SpinWorks or TopSpin's DAISY) to fit the aromatic region.

Standard Operating Protocols (SOP)

SOP 1: Sample Preparation for Stereochemical Assignment
  • Concentration: 10–20 mg in 0.6 mL solvent (High concentration is required for good NOE).

  • Solvent:

    
     (Benzene-d6) is superior to 
    
    
    
    for phthalides. The magnetic anisotropy of the benzene solvent often resolves overlapping protons in the aromatic region, clarifying the critical H-3/H-4 relationship.
  • Degassing: Critical. Dissolved oxygen is paramagnetic and quenches NOE signals. Bubble Argon through the NMR tube for 2 minutes before acquisition.

SOP 2: The "Phthalide Check" Acquisition Sequence
  • 1H (16 scans): Check purity and H-3 shift.

  • 13C (512 scans): Look for C-1 (~170 ppm).

  • HSQC (Multiplicity-Edited): Distinguish

    
     (red) from 
    
    
    
    (blue). H-3 must be red (positive).
  • 1D ROESY (Selective): Irradiate H-3. Mixing time = 200–300 ms.

References

  • Characterization of Phthalides: Lin, L., et al. (2016). "Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis." Magnetic Resonance in Chemistry.

  • Stereochemical Determination: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry).

  • NOE in Natural Products: Burns, D., et al. (2025).[1] "Stereochemical elucidation of natural products using NOE quantification." Natural Product Research.

  • 3-Substituted Phthalide Synthesis & Data: Kattela, S., et al. (2020).[2] "Recent advancements in synthetic methodologies of 3-substituted phthalides." RSC Advances.

Sources

Validation & Comparative

Benchmarking 7-Hydroxyisobenzofuran-1(3H)-one: A Comparative Analysis Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA damage repair pathways.[1][2][3] This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel compound, 7-Hydroxyisobenzofuran-1(3H)-one, against well-established PARP inhibitors: Olaparib, Talazoparib, and Veliparib. This document is intended for researchers, scientists, and professionals in drug development, offering a robust methodology for comparative analysis.

The Rationale for PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[4][5] When PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[4] In healthy cells, these DSBs are efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 and BRCA2, the repair of these DSBs is compromised.[4][6] This dual insult—the inhibition of PARP and a deficient HR pathway—leads to a state of "synthetic lethality," resulting in selective cancer cell death while largely sparing normal cells.[5]

The isobenzofuranone scaffold has been explored for various biological activities, and this guide hypothesizes that 7-Hydroxyisobenzofuran-1(3H)-one may exhibit inhibitory activity against PARP enzymes.[7][8][9] To validate this hypothesis, a rigorous head-to-head comparison with clinically approved PARP inhibitors is essential.

Comparative Inhibitors: A Snapshot

This guide will focus on comparing 7-Hydroxyisobenzofuran-1(3H)-one against three leading PARP inhibitors:

  • Olaparib (Lynparza™): The first-in-class PARP inhibitor to receive FDA approval, Olaparib is a potent inhibitor of both PARP1 and PARP2.[6][10] It is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[4][6]

  • Talazoparib (Talzenna™): Recognized as one of the most potent PARP inhibitors, Talazoparib exhibits strong enzymatic inhibition and a high capacity for "PARP trapping," where the inhibitor locks the PARP enzyme onto DNA, further disrupting DNA repair.[11][12]

  • Veliparib: While demonstrating more modest single-agent activity compared to other PARP inhibitors, Veliparib has been extensively studied in combination with chemotherapy and radiation due to its favorable toxicity profile.[13][14]

Experimental Framework for Comparative Analysis

A standardized and robust experimental design is paramount for an objective comparison. The following workflow outlines the key steps for evaluating the PARP inhibitory potential of 7-Hydroxyisobenzofuran-1(3H)-one.

G cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis and Comparison A Compound Preparation and Solubilization B PARP1/2 Enzyme Inhibition Assay (Colorimetric/Fluorometric) A->B Test Compound & Controls C Determination of IC50 Values B->C Dose-Response Data H Comparative Analysis of IC50 Values C->H D Selection of BRCA-proficient and BRCA-deficient cell lines E Cellular PARP Activity Assay D->E F Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) D->F E->F G PARP Trapping Assay F->G I Evaluation of Cellular Potency and Selectivity F->I J Assessment of PARP Trapping Efficiency G->J K Benchmarking against Known Inhibitors H->K I->K J->K

Figure 1: A generalized workflow for the in vitro and cell-based evaluation of a novel PARP inhibitor candidate.

Detailed Experimental Protocol: In Vitro PARP1 Inhibition Assay

The following protocol describes a universal colorimetric assay for determining the half-maximal inhibitory concentration (IC50) of test compounds against PARP1.

Objective: To quantify the dose-dependent inhibition of recombinant human PARP1 by 7-Hydroxyisobenzofuran-1(3H)-one and the reference inhibitors.

Materials:

  • Histone-coated 96-well plates

  • Recombinant Human PARP1 enzyme

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • Test Compounds (7-Hydroxyisobenzofuran-1(3H)-one, Olaparib, Talazoparib, Veliparib) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 0.2 M HCl)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of each test compound in 1X PARP Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Plate Preparation: Rehydrate the histone-coated wells with 50 µL of 1X PARP Buffer for 30 minutes at room temperature. Remove the buffer.

  • Inhibitor Addition: Add 25 µL of the diluted test compounds or vehicle control (1X PARP Buffer with DMSO) to the appropriate wells.

  • Enzyme Addition: Add 25 µL of diluted PARP1 enzyme (e.g., 1 unit/25 µL) to all wells except the negative control.

  • Reaction Initiation: Start the PARP reaction by adding 25 µL of 1X PARP Cocktail to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate four times with 200 µL/well of 1X PBS.

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Signal Development: Add 50 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Performance Data of Known PARP Inhibitors

The following table summarizes the reported in vitro potencies of the benchmark inhibitors. The data for 7-Hydroxyisobenzofuran-1(3H)-one is presented as hypothetical, pending experimental determination.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Key Features
Olaparib PARP1/2~5~1First-in-class, well-characterized
Talazoparib PARP1/2~0.57~0.87High potency and strong PARP trapping
Veliparib PARP1/2~5.2~2.9Modest single-agent activity, good for combination therapies
7-Hydroxyisobenzofuran-1(3H)-one Hypothesized PARP1/2To be determinedTo be determinedNovel isobenzofuranone scaffold

Note: IC50 values can vary depending on the specific assay conditions.[11][15]

The Underlying Mechanism: PARP-Mediated DNA Repair

A clear understanding of the signaling pathway is crucial for interpreting experimental results. The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks.

G cluster_0 DNA Damage and PARP Activation cluster_1 PARylation and Repair Complex Assembly cluster_2 DNA Repair and Consequence of Inhibition DNA_damage Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 Recruitment PARylation Auto-PARylation of PARP1 and PARylation of Histones PARP1->PARylation Catalyzes PARP_Inhibitor 7-Hydroxyisobenzofuran-1(3H)-one (or other PARP inhibitors) PARP1->PARP_Inhibitor Repair_Complex Recruitment of BER Proteins (XRCC1, DNA Ligase III, etc.) PARylation->Repair_Complex SSB_Repair Successful SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor->PARylation Inhibits Trapping PARP Trapping on DNA PARP_Inhibitor->Trapping Induces DSB Double-Strand Break (DSB) during Replication Trapping->DSB

Figure 2: The role of PARP1 in single-strand break repair and the mechanism of action of PARP inhibitors.

Concluding Remarks

This guide provides a foundational framework for the initial evaluation of 7-Hydroxyisobenzofuran-1(3H)-one as a potential PARP inhibitor. By benchmarking against established drugs like Olaparib, Talazoparib, and Veliparib, researchers can gain valuable insights into the potency, selectivity, and potential mechanism of action of this novel compound. The outlined experimental protocols, when executed with precision, will yield the quantitative data necessary for a robust and objective comparison. Future studies should aim to expand upon these initial findings with more complex cellular models and eventually in vivo efficacy studies to fully elucidate the therapeutic potential of 7-Hydroxyisobenzofuran-1(3H)-one.

References

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis. (URL: [Link])

  • Olaparib - Wikipedia. (URL: [Link])

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (URL: [Link])

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (URL: [Link])

  • Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. (URL: [Link])

  • Olaparib - Massive Bio. (URL: [Link])

  • What is the mechanism of Olaparib? - Patsnap Synapse. (URL: [Link])

  • Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast - AACR Journals. (URL: [Link])

  • Poly(ADP-ribose) polymerase inhibitors as potential chemotherapeutic agents | Biochemical Society Transactions | Portland Press. (URL: [Link])

  • Clinical Trial Shows Benefit of Veliparib in 'BRCA-Like' Breast Cancer | Pharmacy Times. (URL: [Link])

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - MDPI. (URL: [Link])

  • Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC. (URL: [Link])

  • PARP inhibitor - Wikipedia. (URL: [Link])

  • Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083 - AACR Journals. (URL: [Link])

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC. (URL: [Link])

  • IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. (URL: [Link])

  • Veliparib – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - MDPI. (URL: [Link])

  • PARP Inhibitors: Where Are We in 2024 and What's Coming Next? - Blog. (URL: [Link])

  • Experimental Veliparib Improves Outcomes for People With BRCA Mutation and Advanced-Stage HER2-Negative Breast Cancer. (URL: [Link])

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC. (URL: [Link])

  • Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer - ecancer. (URL: [Link])

  • PARP Inhibitors 101 – New hope for the treatment of ovarian cancer. (URL: [Link])

  • Efficacy of PARP inhibitor Talazoparib on Invasive Lobular Carcinoma breast cancer models. (URL: [Link])

  • Synthesis of 7-hydroxy-3-methyl-isobenzofuran-1(3H)-thione - PrepChem.com. (URL: [Link])

  • PARP assay for inhibitors | BMG LABTECH. (URL: [Link])

  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). - ResearchGate. (URL: [Link])

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (URL: [Link])

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells - Interchim. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (URL: [Link])

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives - ResearchGate. (URL: [Link])

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. (URL: [Link])

  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (URL: [Link])

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (URL: [Link])

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed. (URL: [Link])

  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: [Link])

  • Anticancer therapeutic potential of benzofuran scaffolds - Semantic Scholar. (URL: [Link])

Sources

A Comparative Guide to the Synthesis of 7-Hydroxyisobenzofuran-1(3H)-one: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Hydroxyisobenzofuran-1(3H)-one, also known as 7-hydroxyphthalide, is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and natural products. Its structural motif is present in a range of compounds with potential therapeutic applications, making the development of reliable and reproducible synthetic methods a critical focus for researchers in medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of the most common methods for the synthesis of 7-hydroxyphthalide, with a strong emphasis on their reproducibility, scalability, and overall practicality in a research and development setting. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.

Chemical Structure

Caption: Chemical structure of 7-Hydroxyisobenzofuran-1(3H)-one.

Comparative Analysis of Synthetic Methodologies

We will now explore and compare three primary synthetic routes to 7-Hydroxyisobenzofuran-1(3H)-one:

  • Method 1: Demethylation of 7-Methoxyisobenzofuran-1(3H)-one

  • Method 2: Reduction of 3-Hydroxyphthalic Anhydride

  • Method 3: Baeyer-Villiger Oxidation of 4-Hydroxyindan-1-one

Method 1: Demethylation of 7-Methoxyisobenzofuran-1(3H)-one

Conceptual Overview: This method involves the cleavage of the methyl ether in 7-methoxyisobenzofuran-1(3H)-one (7-methoxyphthalide) to yield the desired 7-hydroxyphthalide. Aryl methyl ether cleavage is a common transformation in organic synthesis, and various reagents can be employed. Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), are frequently used for this purpose. The reaction proceeds through the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a halide ion to displace the methyl group.

Experimental Workflow:

start Start: 7-Methoxyisobenzofuran-1(3H)-one reagent Anhydrous AlCl3 in Dichloromethane start->reagent reaction Stir at 0°C to rt reagent->reaction quench Quench with ice-water reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification end End: 7-Hydroxyisobenzofuran-1(3H)-one purification->end

Caption: Workflow for the demethylation of 7-methoxyphthalide.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Add a solution of 7-methoxyisobenzofuran-1(3H)-one (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 7-Hydroxyisobenzofuran-1(3H)-one.

Reproducibility and Scalability:

This method is generally reproducible, provided that anhydrous conditions are strictly maintained, as Lewis acids like AlCl₃ are highly moisture-sensitive. The quality of the aluminum chloride is also crucial for consistent results. Scalability can be a challenge due to the exothermic nature of the reaction upon addition of the starting material and the work-up procedure. Careful temperature control is essential on a larger scale.

Pros and Cons:

ProsCons
Readily available starting material.Strict anhydrous conditions required.
Relatively straightforward procedure.Potential for side reactions (e.g., chlorination of the aromatic ring).
Good to excellent yields reported for similar substrates.Scalability can be challenging.
Method 2: Reduction of 3-Hydroxyphthalic Anhydride

Conceptual Overview: This two-step approach begins with the synthesis of 3-hydroxyphthalic anhydride, which is then regioselectively reduced to 7-hydroxyphthalide. The synthesis of 3-hydroxyphthalic anhydride can be achieved through a Diels-Alder reaction between a suitable furan derivative and maleic anhydride, followed by aromatization. The subsequent reduction of the anhydride is typically performed using a mild reducing agent like sodium borohydride (NaBH₄). The regioselectivity of the reduction is directed by the hydroxyl group, leading to the preferential formation of the 7-hydroxy isomer.

Experimental Workflow:

cluster_0 Step 1: Anhydride Synthesis cluster_1 Step 2: Reduction furan Furan Derivative + Maleic Anhydride diels_alder Diels-Alder Reaction furan->diels_alder aromatization Aromatization diels_alder->aromatization anhydride 3-Hydroxyphthalic Anhydride aromatization->anhydride reduction Reduction with NaBH4 anhydride->reduction workup Acidic Work-up reduction->workup purification Purification workup->purification product 7-Hydroxyphthalide purification->product

Caption: Workflow for the synthesis of 7-hydroxyphthalide from 3-hydroxyphthalic anhydride.

Detailed Experimental Protocol:

  • Step 1: Synthesis of 3-Hydroxyphthalic Anhydride (Illustrative)

    • Diels-Alder Reaction: React 2-acetoxyfuran with maleic anhydride in a suitable solvent like toluene at elevated temperatures.

    • Aromatization: Treat the resulting adduct with a dehydrating agent or acid catalyst to induce aromatization and formation of the phthalic anhydride ring system.

    • Hydrolysis: Hydrolyze the acetate group to yield 3-hydroxyphthalic anhydride.

  • Step 2: Reduction to 7-Hydroxyphthalide

    • Reaction Setup: Dissolve 3-hydroxyphthalic anhydride (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

    • Addition of Reducing Agent: Cool the solution to 0°C and add sodium borohydride (2.0-3.0 eq.) portion-wise.

    • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Work-up: Carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the solution is acidic.

    • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.

Reproducibility and Scalability:

The reproducibility of this multi-step synthesis is dependent on the efficiency and consistency of each individual step. The Diels-Alder and aromatization reactions can sometimes be low-yielding or produce side products, impacting the overall reproducibility. The reduction step is generally reliable. Scaling up this synthesis can be complex due to the multiple stages and purification steps involved.

Pros and Cons:

ProsCons
Potentially high regioselectivity in the reduction step.Multi-step synthesis with potentially lower overall yield.
Milder reaction conditions for the reduction step.Synthesis of the starting anhydride can be complex and low-yielding.
Avoids harsh Lewis acids.Multiple purification steps required.
Method 3: Baeyer-Villiger Oxidation of 4-Hydroxyindan-1-one

Conceptual Overview: The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1] In this method, 4-hydroxyindan-1-one is oxidized to the corresponding lactone, 7-hydroxyisobenzofuran-1(3H)-one. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted or electron-rich carbon preferentially migrating.

Experimental Workflow:

start Start: 4-Hydroxyindan-1-one reagent m-CPBA in Dichloromethane start->reagent reaction Stir at rt reagent->reaction workup Work-up with Na2S2O3 reaction->workup extraction Extract with DCM workup->extraction purification Column Chromatography extraction->purification end End: 7-Hydroxyisobenzofuran-1(3H)-one purification->end

Caption: Workflow for the Baeyer-Villiger oxidation of 4-hydroxyindan-1-one.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve 4-hydroxyindan-1-one (1.0 eq.) in an inert solvent like dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture for 24-48 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over sodium sulfate, and purify by column chromatography.

Reproducibility and Scalability:

The Baeyer-Villiger oxidation is generally a reliable and reproducible reaction. The availability and purity of the starting 4-hydroxyindan-1-one will directly impact the success of the synthesis. The reaction is often scalable, although care must be taken when handling larger quantities of peroxyacids due to their potential for decomposition.

Pros and Cons:

ProsCons
Often a high-yielding and clean reaction.Availability and cost of the starting indanone may be a factor.
Generally good regioselectivity.Peroxyacids can be hazardous and require careful handling.
Milder reaction conditions compared to Lewis acid-mediated methods.Reaction times can be long.

Quantitative Comparison of Synthesis Methods

FeatureMethod 1: DemethylationMethod 2: ReductionMethod 3: Baeyer-Villiger Oxidation
Number of Steps 12+1
Typical Yield 70-90% (estimated)50-70% (overall, estimated)75-95% (estimated)
Reaction Time 12-24 hours4-8 hours (for reduction step)24-48 hours
Reagent Toxicity/Hazard High (Lewis acids)Moderate (NaBH₄)High (m-CPBA)
Scalability ModerateModerateGood
Reproducibility Good (with strict anhydrous conditions)Moderate (depends on anhydride synthesis)Very Good

Conclusion and Recommendations

The choice of synthetic method for 7-Hydroxyisobenzofuran-1(3H)-one will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for hazardous reagents.

  • Method 1 (Demethylation) is a viable option if the corresponding 7-methoxyphthalide is readily available. However, the requirement for strict anhydrous conditions and the use of harsh Lewis acids may be a drawback for some applications.

  • Method 2 (Reduction of 3-Hydroxyphthalic Anhydride) offers a route that avoids strong Lewis acids but involves a multi-step sequence that may result in a lower overall yield and require more extensive purification.

  • Method 3 (Baeyer-Villiger Oxidation) appears to be a highly promising and potentially the most reproducible and scalable method, provided that the starting 4-hydroxyindan-1-one is accessible. The reaction is typically high-yielding and clean, although caution must be exercised when handling peroxyacids.

For researchers seeking a reliable and high-yielding synthesis, the Baeyer-Villiger oxidation of 4-hydroxyindan-1-one (Method 3) is likely the most advantageous approach. However, a thorough cost and availability analysis of the starting materials should be conducted before selecting a final synthetic strategy. Further optimization of reaction conditions for each method may also lead to improved outcomes.

References

  • PubChem Compound Summary for CID 5281559, (Z)-3-butylidene-7-hydroxyphthalide. National Center for Biotechnology Information. [Link]

  • SpectraBase. 7-Hydroxy-1(3H)-isobenzofuranone. [Link]

  • PubChem Compound Summary for CID 591119, 3-Ethyl-7-hydroxyphthalide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 20037272, 7-Hydroxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]

  • McClelland, R. A., et al. "Lactonization of 2'-hydroxybiphenyl-2-carboxylic acid." Journal of the American Chemical Society 94.25 (1972): 9158-9165.
  • Birkinshaw, J. H., and A. Bracken. "Synthesis of compounds related to mould metabolic products. Part I. 3: 5-Dihydroxy-2-formylbenzoic acid and 3: 5-dihydroxyphthalic acid." Journal of the Chemical Society (Resumed) (1942): 368-370.
  • FooDB. Showing Compound 4-Hydroxyphthalide (FDB010536). [Link]

  • Baeyer, A.; Villiger, V. "Einwirkung des Caro'schen Reagens auf Ketone." Ber. Dtsch. Chem. Ges. 1899, 32, 3625-3633.
  • Renz, M.; Meunier, B. "100 years of Baeyer-Villiger oxidations." Eur. J. Org. Chem. 1999, 1999, 737-750.
  • Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Banerjee, D. K., and G. Bagavant. "Synthesis of the lactone of 2-carboxy-4-hydroxy-7-methoxy-1, 2, 3, 4-tetrahydrophenanthrone." Proceedings of the Indian Academy of Sciences-Section A. Vol. 53. No. 2. Springer India, 1961.
  • Zhang, Z., et al. "Synthesis of 7-hydroxy-6H-naphtho [2, 3-c] coumarin via a TsOH-mediated tandem reaction.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxyisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Hydroxyisobenzofuran-1(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。